
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
Descripción general
Descripción
SB 225002 es un antagonista potente, selectivo y no peptídico del receptor acoplado a proteína G CXCR2 (receptor B de interleucina-8). Inhibe la unión de interleucina-8 a CXCR2 con un valor de IC50 de 22 nanomolares . Este compuesto se utiliza ampliamente en la investigación científica debido a su capacidad para bloquear las respuestas quimiotácticas de los neutrófilos, que son cruciales en los procesos inflamatorios .
Métodos De Preparación
SB 225002 se sintetiza a través de un proceso químico de varios pasos. La ruta sintética implica la reacción de isocianato de 2-bromofenilo con 2-hidroxi-4-nitroanilina para formar el producto final . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como dimetilsulfóxido (DMSO) o etanol, y las reacciones se llevan a cabo a temperaturas controladas para garantizar un alto rendimiento y pureza . Los métodos de producción industrial siguen rutas sintéticas similares, pero se amplían para producir cantidades mayores del compuesto .
Análisis De Reacciones Químicas
SB 225002 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro en SB 225002 puede reducirse a un grupo amina en condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como borohidruro de sodio para la reducción, nucleófilos como azida de sodio para la sustitución y ácidos o bases para la hidrólisis . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, a chemical compound with the molecular formula C13H10BrN3O4, has a urea moiety substituted at the 1 and 3 positions with a 2-bromophenyl and a 2-hydroxy-4-nitrophenyl group, respectively. It appears as a yellow solid and is soluble in dimethyl sulfoxide and ethanol. The primary application of this compound lies in pharmacology as a CXCR2 antagonist, with potential therapeutic uses including treatment for conditions associated with excessive inflammation or tumor growth.
Chemical Properties and Structure
The chemical reactivity of this compound can be attributed to the presence of functional groups such as the bromine atom, hydroxyl group, and nitro group.
Biological Activity
this compound has been studied for its biological activity, particularly as a selective antagonist of the CXCR2 receptor, which is involved in various inflammatory processes and cancer progression. The compound's ability to inhibit CXCR2 suggests potential applications in treating conditions associated with excessive inflammation or tumor growth.
Potential Therapeutic Uses
- CXCR2 Antagonist : This compound functions primarily as a CXCR2 antagonist.
- Anti-inflammatory Applications : It may be used in treating conditions associated with excessive inflammation.
- Cancer Treatment : It may be used in treating conditions associated with tumor growth.
- Drug Development : Its unique chemical structure makes it a candidate for further research in drug development.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to the CXCR2 receptor. These studies often utilize techniques such as radiolabeled ligand binding assays and cellular assays to determine the efficacy of the compound in blocking receptor activation. Results indicate that this compound exhibits strong competitive antagonism against ligands like interleukin-8, suggesting its potential for therapeutic use in diseases driven by CXCR2 signaling.
Mecanismo De Acción
SB 225002 ejerce sus efectos uniéndose selectivamente al receptor CXCR2, bloqueando así la interacción de la interleucina-8 con el receptor . Esta inhibición previene la activación de las vías de señalización descendentes que conducen a la quimiotaxis y activación de neutrófilos . Los objetivos moleculares involucrados incluyen el receptor CXCR2 y sus proteínas G asociadas, que median los procesos de transducción de señales .
Comparación Con Compuestos Similares
SB 225002 es único debido a su alta selectividad y potencia como antagonista de CXCR2. Compuestos similares incluyen:
SB 265610: Otro antagonista de CXCR2 con selectividad similar pero diferente estructura química.
SCH 527123: Un antagonista de CXCR2 con un espectro de actividad más amplio contra otros receptores de quimiocinas.
Reparixina: Un antagonista no peptídico de CXCR2 con propiedades antiinflamatorias.
En comparación con estos compuestos, SB 225002 se distingue por su mayor selectividad para CXCR2 sobre otros receptores de quimiocinas, lo que lo convierte en una herramienta valiosa en la investigación centrada en procesos mediados por CXCR2.
Actividad Biológica
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHBrNO
- Functional Groups :
- Bromophenyl group
- Hydroxy group
- Nitro group
- Urea linkage
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds with similar structures often exhibit:
- Antineoplastic Properties : The compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, potentially involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .
- Kinase Inhibition : Studies suggest that urea-based derivatives can inhibit specific kinases that are crucial for cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and subsequent apoptosis .
Anticancer Activity
A series of studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 pathway |
HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |
PANC-1 (Pancreatic Cancer) | 1.5 | Inhibition of kinase pathways |
U-937 (Monocytic Leukemia) | 0.79 | Induction of apoptosis |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- MCF-7 Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased expression of p53 and caspase-3 cleavage . Flow cytometry confirmed a dose-dependent increase in apoptotic cells.
- PANC-1 Cell Line Study : This study revealed that the compound effectively inhibited cell proliferation by targeting specific kinases involved in pancreatic cancer progression, leading to reduced tumor growth in xenograft models .
SAR (Structure-Activity Relationship)
Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl rings significantly influence biological activity. Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it . The presence of halogen atoms, such as bromine, has been associated with increased potency against certain cancer cell lines.
Propiedades
IUPAC Name |
1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZVUNNWUIPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397383 | |
Record name | sb 225002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182498-32-4 | |
Record name | SB 225002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sb 225002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182498-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.